7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is crucial for its pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the FP prostanoid receptor, which is a G-protein-coupled receptor. This binding activates a signaling cascade that leads to the reduction of intraocular pressure by increasing the outflow of aqueous humor from the eye. The molecular targets involved include various enzymes and ion channels that regulate fluid dynamics within the eye .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: The isopropyl ester prodrug of latanoprost acid, used in the same therapeutic applications.
Tafluprost: Another prostaglandin analog with similar applications but different pharmacokinetic properties.
Bimatoprost: A synthetic prostamide analog used for the same indications but with a different mechanism of action.
Uniqueness
7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid is unique due to its high potency and selectivity for the FP prostanoid receptor, making it highly effective in reducing intraocular pressure with minimal side effects .
Properties
CAS No. |
61451-56-7 |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-[2-(3-hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid |
InChI |
InChI=1S/C23H32O4/c24-20(14-12-18-8-4-3-5-9-18)15-16-21-19(13-17-22(21)25)10-6-1-2-7-11-23(26)27/h3-6,8-10,19-21,24H,1-2,7,11-17H2,(H,26,27) |
InChI Key |
IKFFKFGZQPVCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1C=CCCCCC(=O)O)CCC(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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